5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one
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Overview
Description
5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one is a heterocyclic compound that features a benzylidene group attached to a tetrahydrobenzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one typically involves the condensation of benzylidene derivatives with tetrahydrobenzo[b]thiophene. One common method includes the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one involves its interaction with various molecular targets. For example, in its anticancer applications, it may inhibit enzymes like PDK1 and LDHA, which are involved in glucose metabolism in cancer cells . This inhibition can lead to reduced energy production in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Another derivative of tetrahydrobenzo[b]thiophene with different functional groups.
3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene: A compound with a cyano group attached to the tetrahydrobenzo[b]thiophene core.
Uniqueness
5-Benzylidene-4,5,6,7-tetrahydrobenzo[b]thiophen-4-one is unique due to its benzylidene group, which can impart specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12OS |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-6,7-dihydro-1-benzothiophen-4-one |
InChI |
InChI=1S/C15H12OS/c16-15-12(10-11-4-2-1-3-5-11)6-7-14-13(15)8-9-17-14/h1-5,8-10H,6-7H2/b12-10+ |
InChI Key |
JUKDNIDFAUQXSX-ZRDIBKRKSA-N |
Isomeric SMILES |
C\1CC2=C(C=CS2)C(=O)/C1=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1=CC3=CC=CC=C3 |
Origin of Product |
United States |
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